molecular formula C23H17N3 B12551808 4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine CAS No. 143966-86-3

4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B12551808
CAS No.: 143966-86-3
M. Wt: 335.4 g/mol
InChI Key: NWHPIFFRWWMMHZ-UHFFFAOYSA-N
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Description

4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine typically involves the reaction of 4-ethenylphenylboronic acid with 2,6-dibromopyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a vinyl group with a pyridine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry .

Properties

CAS No.

143966-86-3

Molecular Formula

C23H17N3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C23H17N3/c1-2-17-9-11-18(12-10-17)19-15-22(20-7-3-5-13-24-20)26-23(16-19)21-8-4-6-14-25-21/h2-16H,1H2

InChI Key

NWHPIFFRWWMMHZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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